![molecular formula C18H15FN2O2 B2606669 N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1355642-61-3](/img/structure/B2606669.png)
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, also known as CPP-F or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the brain that plays a key role in regulating neuronal excitability. The inhibition of GABA aminotransferase by CPP-F results in increased levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.
Wirkmechanismus
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide increases the levels of GABA in the brain, which can have a range of effects on neuronal excitability and neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide are primarily related to its ability to increase GABA levels in the brain. This can lead to increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects. Additionally, N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments include its potency and selectivity for GABA aminotransferase, as well as its ability to increase GABA levels in the brain. However, there are also some limitations to using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, including:
1. Further exploration of its therapeutic potential for neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Investigation of its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of new analogs and derivatives of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the long-term effects of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide on GABA levels and neuronal excitability in the brain.
5. Exploration of the potential use of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in combination with other drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide (LDA), trimethylsilyl cyanide (TMSCN), and palladium on carbon (Pd/C). The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-5-2-6-16(10-15)23-11-13-3-1-4-14(9-13)17(22)21-18(12-20)7-8-18/h1-6,9-10H,7-8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSCUGFBISIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.